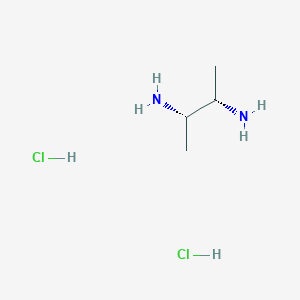
(2S,3S)-Butane-2,3-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-Butane-2,3-diamine dihydrochloride is a chiral diamine compound with the molecular formula C4H14Cl2N2. It is commonly used in various chemical and biological applications due to its unique stereochemistry and reactivity. The compound is often utilized in the synthesis of pharmaceuticals, agrochemicals, and as a chiral building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Butane-2,3-diamine dihydrochloride typically involves the reduction of the corresponding diketone or diester precursor. One common method is the catalytic hydrogenation of (2S,3S)-2,3-butanedione using a chiral catalyst to obtain the desired diamine. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of biocatalysts, such as enzymes, is also explored for the environmentally friendly synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-Butane-2,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: It can be further reduced to form monoamines or other reduced products.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include diketones, monoamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,3S)-Butane-2,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of (2S,3S)-Butane-2,3-diamine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific active sites, influencing the activity of enzymes and other proteins. This selective binding can modulate biochemical pathways, leading to desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-Butane-2,3-diamine dihydrochloride
- (2S,3R)-Butane-2,3-diamine dihydrochloride
- (2R,3S)-Butane-2,3-diamine dihydrochloride
Uniqueness
(2S,3S)-Butane-2,3-diamine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its diastereomers and enantiomers, this compound exhibits different physical and chemical properties, making it suitable for specific applications in asymmetric synthesis and chiral resolution .
Properties
Molecular Formula |
C4H14Cl2N2 |
|---|---|
Molecular Weight |
161.07 g/mol |
IUPAC Name |
(2S,3S)-butane-2,3-diamine;dihydrochloride |
InChI |
InChI=1S/C4H12N2.2ClH/c1-3(5)4(2)6;;/h3-4H,5-6H2,1-2H3;2*1H/t3-,4-;;/m0../s1 |
InChI Key |
UEGFKFNFTYLWMM-RGVONZFCSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C)N)N.Cl.Cl |
Canonical SMILES |
CC(C(C)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B11751140.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11751149.png)
![1-[(1R,4R,7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11751156.png)
![2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde](/img/structure/B11751162.png)
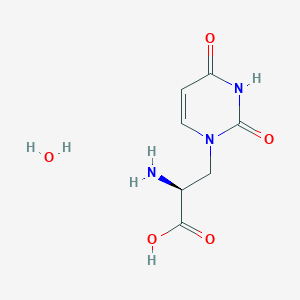
![[2,2'-Bithiophene]-5,5'-diamine](/img/structure/B11751170.png)
![1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B11751173.png)
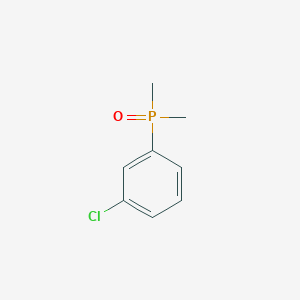
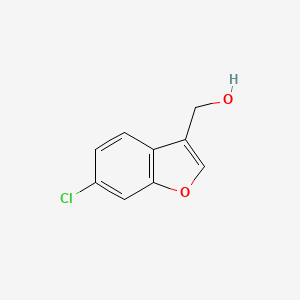
![N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11751188.png)
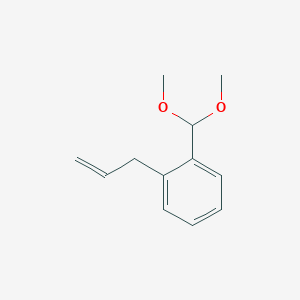
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11751198.png)
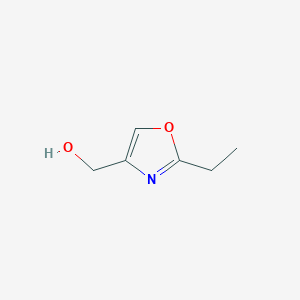
![1,3-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11751219.png)
